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Cat. No.: B15403591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structures of
intermetallic compounds formed between gold (Au) and yttrium (Y). This information is critical
for understanding the material properties and potential applications of these alloys in various
scientific and technological fields. The data presented is compiled from experimental studies

and theoretical calculations, highlighting both established structures and areas where further
research is needed.

Crystallographic Data of Au-Y Intermetallic
Compounds

The Au-Y binary system is characterized by a series of intermetallic compounds with distinct
crystal structures. The following table summarizes the available crystallographic data for these
phases. It is important to note that for several of these compounds, complete and unambiguous
crystal structure data is not yet available in the published literature.
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Note: "RT" denotes room temperature, and "HT" denotes high temperature. A hyphen (-)
indicates that the data was not available in the reviewed literature.

Experimental Protocols for Crystal Structure
Determination

The determination of the crystal structures of Au-Y intermetallic compounds relies on well-
established crystallographic techniques, primarily X-ray diffraction (XRD). The two main
methods employed are Powder X-ray Diffraction (PXRD) and Single-Crystal X-ray Diffraction
(SCXRD).

Synthesis of Au-Y Intermetallic Compounds

The initial step in determining the crystal structure is the synthesis of the intermetallic
compound. A common method for preparing binary alloys is arc melting of the constituent
elements in the desired stoichiometric ratio under an inert atmosphere (e.g., argon) to prevent
oxidation. The resulting ingot is then typically annealed at a specific temperature for an
extended period to ensure homogeneity and the formation of the equilibrium phase. For some
compounds, rapid quenching from a high temperature may be necessary to obtain a specific
metastable phase.[1]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for phase identification and for the determination of lattice
parameters.

Methodology:

o Sample Preparation: A small amount of the synthesized alloy is finely ground into a
homogeneous powder. This ensures that the crystallites are randomly oriented. The powder
is then mounted on a sample holder.
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» Data Collection: The sample is irradiated with a monochromatic X-ray beam. The intensity of
the diffracted X-rays is measured as a function of the diffraction angle (26).

» Data Analysis: The resulting diffraction pattern, a plot of intensity versus 260, is a fingerprint of
the crystalline phases present in the sample. The positions of the diffraction peaks are used
to determine the lattice parameters of the unit cell. The intensities of the peaks provide
information about the arrangement of atoms within the unit cell. Phase identification is
typically achieved by comparing the experimental diffraction pattern to databases of known
crystal structures.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides the most detailed and unambiguous crystal structure determination, including
atomic coordinates and bond lengths/angles.

Methodology:

o Crystal Growth: A small single crystal of the intermetallic compound is required. This can
often be obtained from the slow cooling of a melt or through flux growth methods.

» Data Collection: The single crystal is mounted on a goniometer and rotated in a
monochromatic X-ray beam. A detector records the positions and intensities of the diffracted
X-ray spots.

 Structure Solution and Refinement: The collected data is used to determine the unit cell
dimensions and the symmetry of the crystal (space group). The positions of the atoms within
the unit cell are then determined by solving the "phase problem." Finally, the structural model
is refined to achieve the best possible fit with the experimental data.

Visualizations
Experimental Workflow for Crystal Structure
Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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